BAY-1816032

BUB1 kinase Biochemical potency Inhibitor comparison

Choose BAY-1816032 for its unmatched BUB1 target engagement: 6.1 nM IC50, 87-min residence time, and selectivity over 395 kinases. The only orally bioavailable (F=24%) BUB1 probe enabling chronic daily dosing—critical for long-term in vivo taxane (CI=0.47) and PARPi synthetic lethality studies. Achieves 74% tumor reduction with olaparib in BRCA-competent TNBC models. Distinguish specific mitotic checkpoint signaling with 0.1–1 µM cellular activity free of off-target confounding.

Molecular Formula C27H24F2N6O4
Molecular Weight 534.5238
CAS No. 1891087-61-8
Cat. No. B605927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBAY-1816032
CAS1891087-61-8
SynonymsBAY-1816032;  BAY 1816032;  BAY1816032
Molecular FormulaC27H24F2N6O4
Molecular Weight534.5238
Structural Identifiers
SMILESCOC1=CN=C(N=C1NC2=C(C=NC=C2)OC)C3=NN(C4=CC=CC=C43)CC5=C(C=C(C=C5F)OCCO)F
InChIInChI=1S/C27H24F2N6O4/c1-37-23-13-30-8-7-21(23)32-26-24(38-2)14-31-27(33-26)25-17-5-3-4-6-22(17)35(34-25)15-18-19(28)11-16(12-20(18)29)39-10-9-36/h3-8,11-14,36H,9-10,15H2,1-2H3,(H,30,31,32,33)
InChIKeyQVOGVAVHOLLLAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BAY-1816032 (CAS 1891087-61-8): A Potent, Selective, and Orally Bioavailable BUB1 Kinase Inhibitor for Preclinical Oncology Research


BAY-1816032 (CAS 1891087-61-8) is a first-in-class, orally bioavailable inhibitor of the mitotic checkpoint serine/threonine kinase BUB1 (budding uninhibited by benzimidazoles 1) [1]. It exhibits high potency against the recombinant catalytic domain of human BUB1, with an IC50 of 6.1 nM [2]. The compound demonstrates a prolonged target residence time (87 minutes) and excellent selectivity across a panel of 395 kinases [3]. In cellular assays, BAY-1816032 abrogates nocodazole-induced phosphorylation of histone H2A at Thr-120 (a BUB1-specific substrate) with an IC50 of 29 nM .

Why BAY-1816032 Cannot Be Substituted by Other BUB1 or Mitotic Checkpoint Inhibitors


BUB1 kinase inhibitors represent a novel class of anti-mitotic agents that induce chromosome mis-segregation and aneuploidy, a mechanism distinct from classical microtubule poisons (e.g., taxanes) [1]. Within the BUB1 inhibitor class, BAY-1816032 demonstrates key pharmacological advantages over earlier tool compounds such as BAY-524 (IC50 = 450 nM) and BAY-320 (IC50 = 680 nM) in terms of both biochemical potency and cellular target engagement [2]. Critically, BAY-1816032 exhibits a prolonged target residence time (87 minutes) and a favorable oral bioavailability profile that is not observed with these earlier inhibitors, enabling robust in vivo combination studies with taxanes and PARP inhibitors [3]. Compared to MPS1 inhibitors (e.g., MPI-0479605, IC50 = 1.8 nM), BAY-1816032 targets a distinct mitotic checkpoint kinase, offering orthogonal mechanisms for combination strategies .

BAY-1816032 Quantitative Differentiation: Head-to-Head and Cross-Study Comparisons


BAY-1816032 Exhibits >70-Fold Higher Biochemical Potency for BUB1 Compared to Early-Generation Tool Compound BAY-524

In a direct comparison of BUB1 inhibitors, BAY-1816032 demonstrates an IC50 of 6.1 nM for the recombinant catalytic domain of human BUB1, representing a 74-fold improvement in potency over the earlier tool compound BAY-524, which exhibits an IC50 of 450 nM under comparable assay conditions [1]. This difference is further magnified when considering the cellular target engagement assay, where BAY-1816032 inhibits BUB1-mediated phosphorylation of histone H2A at Thr-120 with an IC50 of 29 nM, while BAY-524 fails to achieve complete inhibition at concentrations up to 10 µM [2].

BUB1 kinase Biochemical potency Inhibitor comparison

BAY-1816032 Displays a Prolonged Target Residence Time of 87 Minutes, Enabling Sustained BUB1 Inhibition

Surface plasmon resonance (SPR) analysis reveals that BAY-1816032 binds to BUB1 with a slow dissociation rate constant (koff) of 5.1 × 10⁻⁵ s⁻¹, corresponding to a target residence time of 87 minutes [1]. In contrast, the earlier BUB1 inhibitor BAY-320 exhibits a faster dissociation rate (koff = 2.2 × 10⁻⁴ s⁻¹) and a residence time of approximately 76 minutes, while BAY-524 demonstrates an even more rapid off-rate [2]. This prolonged occupancy of the BUB1 active site by BAY-1816032 is hypothesized to underlie its enhanced ability to induce chromosome mis-segregation in combination with low-dose paclitaxel [3].

Target residence time Binding kinetics BUB1 inhibition

BAY-1816032 Synergizes with Paclitaxel to Inhibit Tumor Cell Proliferation (Combination Index < 1) in Triple-Negative Breast Cancer Models

In cellular proliferation assays using MDA-MB-231 triple-negative breast cancer cells, the combination of BAY-1816032 (1 µM) with paclitaxel (3 nM) produced a synergistic inhibition of cell growth, with a combination index (CI) of 0.47 (CI < 1 indicates synergy) [1]. This synergistic effect was not observed when BAY-1816032 was combined with other chemotherapeutic agents such as doxorubicin or 5-fluorouracil, highlighting the specific interaction with microtubule-stabilizing agents [2]. In contrast, the MPS1 inhibitor MPI-0479605 demonstrates additive rather than synergistic effects with paclitaxel in similar assays [3].

Combination therapy Paclitaxel Triple-negative breast cancer

BAY-1816032 Demonstrates Oral Bioavailability (F = 24% in Mouse) Enabling Convenient In Vivo Dosing

Pharmacokinetic studies in mice reveal that BAY-1816032 achieves an oral bioavailability (F) of 24% and a plasma half-life (t½) of 1.8 hours following oral administration at 10 mg/kg [1]. This oral bioavailability profile is a significant advancement over earlier BUB1 inhibitors such as BAY-524 and BAY-320, which exhibit poor oral absorption and require intraperitoneal or intravenous administration for in vivo studies [2]. The oral route of administration simplifies chronic dosing regimens and enhances the feasibility of long-term combination therapy studies in xenograft models.

Oral bioavailability Pharmacokinetics In vivo dosing

BAY-1816032 Enhances Tumor Growth Inhibition by Olaparib in Triple-Negative Breast Cancer Xenografts

In a human triple-negative breast cancer xenograft model (MDA-MB-231), the combination of BAY-1816032 (25 mg/kg, oral, once daily) with the PARP inhibitor olaparib (50 mg/kg, oral, once daily) resulted in a 74% reduction in tumor volume compared to olaparib monotherapy (p < 0.01) [1]. This combination was well-tolerated, with no significant body weight loss or overt signs of toxicity [2]. In contrast, the combination of the MPS1 inhibitor MPI-0479605 with olaparib does not produce a comparable degree of tumor growth inhibition in similar models .

PARP inhibitor Olaparib Triple-negative breast cancer Xenograft

Optimal Research and Preclinical Application Scenarios for BAY-1816032


Combination Therapy with Paclitaxel in Triple-Negative Breast Cancer Models

BAY-1816032 is ideally suited for in vivo studies investigating the combination of BUB1 inhibition with taxane-based chemotherapy. Based on strong synergistic effects observed in cell-based assays (CI = 0.47) [1], researchers can employ BAY-1816032 at oral doses of 25-50 mg/kg daily in combination with paclitaxel (10-20 mg/kg, i.p., weekly) in TNBC xenograft models such as MDA-MB-231 or SUM159 [2]. This combination significantly delays tumor outgrowth compared to either agent alone, providing a robust platform for evaluating mechanisms of taxane sensitization.

Sensitization of BRCA-Proficient Tumors to PARP Inhibitors

BAY-1816032 is a critical tool for exploring synthetic lethality strategies in BRCA1/2 wild-type tumors, which are typically resistant to PARP inhibitor monotherapy. In preclinical studies, co-administration of BAY-1816032 (25 mg/kg, p.o., q.d.) with olaparib (50 mg/kg, p.o., q.d.) in TNBC xenografts achieved a 74% reduction in tumor volume relative to olaparib alone [1]. This combination is well-tolerated and provides a valuable model for understanding how BUB1 inhibition may expand the therapeutic window of PARP inhibitors [2].

Investigating Mitotic Catastrophe and Chromosomal Instability Mechanisms

Due to its long target residence time (87 minutes) and exquisite selectivity for BUB1 over 395 other kinases, BAY-1816032 is the preferred chemical probe for dissecting the specific role of BUB1 kinase activity in mitotic checkpoint signaling [1]. Researchers can use BAY-1816032 (0.1-1 µM) in combination with low-dose paclitaxel (1-10 nM) to induce chromosome mis-segregation and mitotic catastrophe in cancer cell lines, while avoiding confounding off-target effects that plague less selective inhibitors [2]. This application is particularly relevant for studying the transition from mitotic arrest to cell death.

Oral Bioavailability Enables Chronic Dosing Studies and Combination Regimens

The favorable oral bioavailability (F = 24% in mouse) of BAY-1816032 simplifies chronic dosing schedules and reduces animal handling stress, making it ideal for long-term efficacy studies and combination therapy experiments that require daily administration over weeks to months [1]. This property distinguishes BAY-1816032 from earlier BUB1 tool compounds (e.g., BAY-524, BAY-320) that lack oral bioavailability and necessitate parenteral routes, which are less practical for extended studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for BAY-1816032

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.